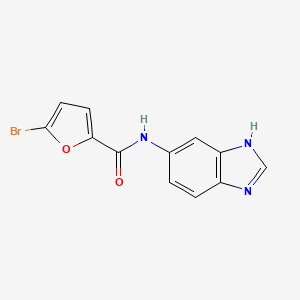

N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide

Description

N-(1H-Benzimidazol-5-yl)-5-bromofuran-2-carboxamide is a heterocyclic compound combining a benzimidazole core and a brominated furan moiety linked via a carboxamide group. Benzimidazoles are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The bromofuran component introduces electronic and steric effects that enhance binding specificity and metabolic stability.

Properties

Molecular Formula |

C12H8BrN3O2 |

|---|---|

Molecular Weight |

306.11 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide |

InChI |

InChI=1S/C12H8BrN3O2/c13-11-4-3-10(18-11)12(17)16-7-1-2-8-9(5-7)15-6-14-8/h1-6H,(H,14,15)(H,16,17) |

InChI Key |

VDLMUWLIMLABJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Furan Carboxamide Formation: The brominated benzimidazole is then reacted with furan-2-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reducing the carboxamide group to an amine.

Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related molecules:

Key Observations :

- Benzimidazole vs. Imidazole : The benzimidazole core (vs. imidazole) enhances aromaticity and planar geometry, favoring interactions with DNA or enzyme active sites .

- Linker Effects : Ethyl/propyl linkers (e.g., in imidazole derivatives) improve solubility but reduce target affinity compared to direct carboxamide linkages .

Mechanistic Insights :

Comparative Pharmacological Profiles

Biological Activity

N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide is characterized by a benzimidazole core linked to a brominated furan derivative. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with a benzimidazole scaffold often exhibit significant antimicrobial properties. The specific compound N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide has been investigated for its effectiveness against various pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/ml |

| Escherichia coli | 16 µg/ml |

| Candida albicans | 32 µg/ml |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide has also been explored. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines.

The mechanism by which N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for microbial growth and cancer cell survival. For instance, it may act as an inhibitor of poly (ADP-ribose) glycohydrolase (PARG), which plays a role in cellular repair mechanisms and apoptosis regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide. Modifications to the benzimidazole or furan moieties can lead to variations in biological activity. Research has shown that substituents on the furan ring can enhance antimicrobial potency while maintaining low cytotoxicity towards human cells .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Bromine substitution on furan | Increased antimicrobial activity |

| Alkyl chain addition | Enhanced anticancer properties |

| Hydroxyl group introduction | Improved solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.